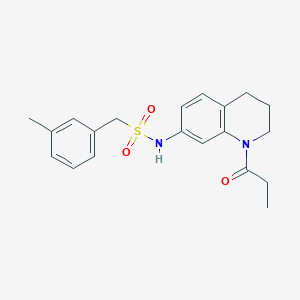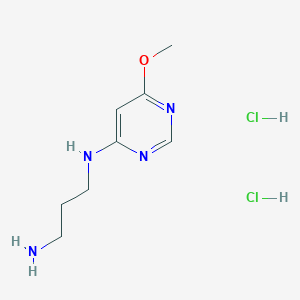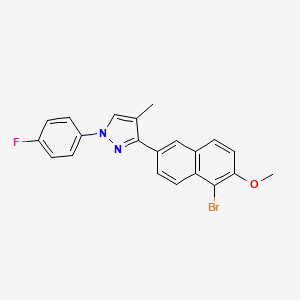
2-(4-Bromobenzenesulfinyl)-5-nitropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(4-Bromobenzenesulfinyl)-5-nitropyridine” is a complex organic compound that contains a bromobenzenesulfinyl group and a nitropyridine group . The bromobenzenesulfinyl group is a sulfinyl compound substituted with a bromobenzene, and the nitropyridine group is a pyridine ring substituted with a nitro group.
Synthesis Analysis
While the exact synthesis process for this compound is not available, it might involve the reaction of a suitable bromobenzenesulfinyl compound with a nitropyridine compound under appropriate conditions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a bromobenzenesulfinyl group and a nitropyridine group. These groups would impart specific chemical properties to the molecule .Chemical Reactions Analysis
The bromobenzenesulfinyl group in the molecule could potentially undergo various chemical reactions, such as coupling reactions with other organic compounds. The nitropyridine group could participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the bromobenzenesulfinyl and nitropyridine groups. For example, it might have a high molecular weight and could be soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Solvent Reactivity : Research by Hertog and Jouwersma (1953) found that the reactivity of similar nitropyridine compounds towards ammonia is influenced by the polarity of the solvent. This highlights the importance of solvent choice in the synthesis of derivatives of aminopyridine and other related compounds (Hertog & Jouwersma, 1953).
Large-Scale Synthesis : Agosti et al. (2017) explored the large-scale synthesis of 5-Bromo-2-nitropyridine from the corresponding amine through hydrogen peroxide oxidation. This demonstrates the feasibility of large-scale production and the importance of robust and safe reaction conditions in industrial settings (Agosti et al., 2017).
Structural Analysis : Hanuza et al. (2002) studied the crystal structure and vibrational spectra of 2-Bromo-4-nitropyridine N-oxide, providing insights into the molecular structure and bonding characteristics of similar nitropyridine compounds (Hanuza et al., 2002).
Optical Materials : A study by Koshima et al. (2001) on the synthesis of noncentrosymmetric cocrystals from 2-amino-5-nitropyridine and benzenesulfonic acids for nonlinear optical materials showcases the potential of nitropyridine derivatives in the development of new optical materials (Koshima et al., 2001).
Spectroscopy Studies : Sundaraganesan et al. (2005) conducted Fourier transform Raman and infrared spectroscopy studies on 5-bromo-2-nitropyridine, contributing to the understanding of its vibrational properties and potential applications in spectroscopy (Sundaraganesan et al., 2005).
Quantum Mechanical Studies : Abraham et al. (2017) presented quantum mechanical, spectroscopic, and docking studies of 2-Amino-3-bromo-5-nitropyridine, offering insights into its molecular structure, electronic characteristics, and potential for biological activity (Abraham et al., 2017).
Heterocyclic Compound Synthesis : Takahashi and Yoneda (1958) explored the synthesis of azaphenoxazine derivatives from halogenated nitropyridines, indicating the versatility of nitropyridines in synthesizing complex heterocyclic compounds (Takahashi & Yoneda, 1958).
Hydrogen Bonding Studies : Wzgarda-Raj et al. (2022) investigated the hydrogen-bonding synthon in cocrystals of nitropyridine N-oxide with benzenesulfonamide derivatives, highlighting the significance of intermolecular interactions in determining crystal architecture (Wzgarda-Raj et al., 2022).
Conformational Stability and Vibrational Studies : Balachandran et al. (2012) analyzed the conformational stability and vibrational characteristics of nitropyridine derivatives, contributing to the understanding of molecular stability and reactivity (Balachandran et al., 2012).
Nucleophilic Substitution Reactions : Amangasieva et al. (2018) examined the reactions of 3-Nitropyridine with nitrogen-centered carboxylic acid amide anions, showing the potential of nitropyridines in synthetic organic chemistry (Amangasieva et al., 2018).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)sulfinyl-5-nitropyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2O3S/c12-8-1-4-10(5-2-8)18(17)11-6-3-9(7-13-11)14(15)16/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHRUGUFJAAYID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)C2=NC=C(C=C2)[N+](=O)[O-])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromobenzenesulfinyl)-5-nitropyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2370412.png)
![3-Methyl-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2370414.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(methylthio)benzamide](/img/structure/B2370416.png)

![2-methyl-N-(4-methylpyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2370421.png)
![Ethyl {[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B2370422.png)

![1-[1-(2,6-dichlorobenzenesulfonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B2370425.png)
![5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-1-benzofuran-2-carboxylic acid](/img/structure/B2370428.png)